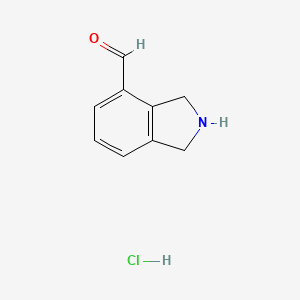

Isoindoline-4-carbaldehyde hydrochloride

Description

Significance of Isoindoline (B1297411) and Related Heterocyclic Frameworks in Synthetic Chemistry

The isoindoline core, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a cornerstone in the synthesis of a wide array of biologically active molecules and functional materials. mdpi.comnih.gov This heterocyclic framework is a key structural motif in numerous natural products and has been integral to the development of various pharmaceutical agents. mdpi.com

The versatility of the isoindoline skeleton allows for diverse chemical modifications, enabling the creation of a vast library of derivatives with distinct properties. mdpi.com Researchers have successfully incorporated this framework into drugs for a range of therapeutic applications, including treatments for multiple myeloma, inflammation, hypertension, and certain types of cancer. mdpi.com For instance, the well-known immunomodulatory drugs thalidomide (B1683933) and lenalidomide (B1683929) contain a modified isoindoline structure, highlighting the clinical relevance of this heterocyclic system. mdpi.com

Furthermore, the isoindoline motif is not limited to medicinal chemistry. Its derivatives have found applications as pigments and dyes, showcasing their utility in materials science. nih.gov The ability to functionalize the isoindoline ring at various positions provides a powerful tool for chemists to fine-tune the electronic and steric properties of the resulting molecules, thereby tailoring them for specific applications. The synthesis of isoindoline derivatives can be achieved through various methods, including intramolecular cyclization reactions and transition metal-catalyzed processes. rsc.orgmdpi.com

Scope and Academic Research Focus on Isoindoline-4-carbaldehyde Hydrochloride

Direct and extensive academic research focusing exclusively on this compound is limited in publicly accessible scientific literature. However, the academic interest in this compound can be inferred from research on closely related substituted isoindoline derivatives. The presence of the carbaldehyde group at the 4-position of the isoindoline ring makes it a particularly interesting target for synthetic chemists.

The primary research focus on compounds like this compound lies in its utility as a synthetic intermediate. The aldehyde functional group is highly reactive and can participate in a wide range of chemical transformations, including:

Reductive amination: To introduce new amine-containing substituents, which is a common strategy in drug discovery to modulate solubility and biological activity.

Wittig reaction and related olefination reactions: To form carbon-carbon double bonds, enabling the extension of the molecular framework.

Condensation reactions: With various nucleophiles to construct more complex heterocyclic systems.

Oxidation: To form the corresponding carboxylic acid, which can then be converted into esters, amides, and other acid derivatives.

A patent describing the preparation of 4-halo-isoindoline hydrochloride provides a potential synthetic route to this compound, suggesting its role as a precursor in the synthesis of more complex molecules. Research on phenyl-substituted isoindolinones has also highlighted the synthesis of 4- and 5-substituted analogs, further indicating the interest in functionalizing this specific position of the isoindoline core.

Below are tables detailing the general physicochemical properties of the parent isoindoline and the related 4-cyano-isoindoline hydrochloride, which can provide some context for the expected properties of this compound.

| Property | Value | Reference |

| Compound Name | Isoindoline | |

| Molecular Formula | C₈H₉N | nih.gov |

| Molar Mass | 119.16 g/mol | nih.gov |

| Appearance | Not commonly encountered in its pure form | nih.gov |

| Structure | A bicyclic structure with a benzene ring fused to a five-membered nitrogen-containing ring. | nih.gov |

| Property | Value | Reference |

| Compound Name | 4-Cyano-isoindoline hydrochloride | |

| Molecular Formula | C₉H₉ClN₂ | |

| Molecular Weight | 180.63 g/mol | |

| Form | Solid |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H10ClNO |

|---|---|

Molecular Weight |

183.63 g/mol |

IUPAC Name |

2,3-dihydro-1H-isoindole-4-carbaldehyde;hydrochloride |

InChI |

InChI=1S/C9H9NO.ClH/c11-6-8-3-1-2-7-4-10-5-9(7)8;/h1-3,6,10H,4-5H2;1H |

InChI Key |

KZFQUBKAWRWUJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(CN1)C(=CC=C2)C=O.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Isoindoline 4 Carbaldehyde Hydrochloride

Multistep Synthesis Approaches

The construction of the isoindolinone skeleton, the precursor to Isoindoline-4-carbaldehyde hydrochloride, has traditionally relied on multistep synthetic sequences. These strategies often involve the functionalization of readily available starting materials or the sequential construction of the heterocyclic ring system. researchgate.net A common approach begins with ortho-substituted aromatic compounds, which undergo a series of transformations to build the final isoindolinone structure. rsc.org

Sequential Substitution, Addition, and Cyclization Reactions

A foundational strategy for synthesizing isoindolinone derivatives involves a sequence of reactions, typically starting with precursors like 2-cyanobenzaldehyde (B126161). One such method involves a nucleophilic addition reaction to the aldehyde, followed by an intramolecular cyclization and subsequent rearrangement to form the stable isoindolinone ring. nih.gov For instance, the reaction of 2-cyanobenzaldehyde with 2-(2-nitrophenyl) acetonitrile (B52724) can proceed through these steps to yield a 3-substituted isoindolin-1-one. nih.gov

Another classic multistep approach utilizes phthalic anhydride (B1165640) derivatives. nih.gov The synthesis can begin by reacting phthalic anhydride with an amino acid, such as glycine, in glacial acetic acid to form an intermediate, which is then converted to an acyl chloride. This activated intermediate can then react with various nucleophiles, followed by cyclization to yield the desired isoindoline-1,3-dione structure. nih.gov These methods, while robust, can require several steps and purification of intermediates. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of multistep syntheses is highly dependent on the optimization of each step. Researchers have extensively studied the impact of catalysts, solvents, temperature, and reagents to maximize yield and purity. For example, in palladium-catalyzed reactions for forming isoindolines, the choice of ligand is critical. A study identified IBioxMe4 as the optimal ligand for converting o-bromo-N-methylanilines to the corresponding indoline, minimizing side products. researchgate.net

Similarly, acid catalysis plays a significant role in certain cyclization reactions. A screening of various Lewis and Brønsted acids for the synthesis of 3-aryl isoindolinones from 2-formylbenzonitriles found that Trifluoromethanesulfonic acid (TfOH) was the most effective catalyst. rsc.org The optimization of reaction conditions, as illustrated in the table below, is crucial for developing practical and efficient synthetic protocols.

Table 1: Optimization of Catalyst for Isoindolinone Synthesis

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| FeCl₃ | Dichloromethane | 25 | 45 |

| CuCl | Dichloromethane | 25 | <10 |

| BF₃·Et₂O | Dichloromethane | 25 | 62 |

| H₂SO₄ | Dichloromethane | 25 | 75 |

| TfOH | Dichloromethane | 25 | 91 |

This table is based on data for the synthesis of 3-aryl isoindolinones, demonstrating the effect of different catalysts on product yield under consistent solvent and temperature conditions. rsc.org

One-Pot Synthetic Strategies for Isoindolinone Derivatives

To improve efficiency and reduce waste, significant effort has been directed towards developing one-pot synthetic strategies. researchgate.netnih.gov These methods combine multiple reaction steps into a single procedure without isolating intermediates, saving time and resources. nih.govnih.gov Multicomponent reactions (MCRs), a type of one-pot synthesis, are particularly powerful for generating molecular complexity from simple starting materials in a single step. nih.govresearchgate.net

Metal-Free Catalysis in Isoindolinone Synthesis

While transition metals are powerful catalysts for C-C and C-N bond formation, there is a growing interest in developing metal-free synthetic routes to avoid issues of cost and toxicity. rsc.org These methods often rely on the use of organocatalysts or strong Brønsted acids. rsc.org

A notable example is the TfOH-catalyzed synthesis of 3-aryl isoindolinones from 2-formylbenzonitriles and electron-rich arenes. This process proceeds via a Friedel-Crafts reaction followed by an assisted ring-closing reaction, forming two new bonds in a single operation without the need for a metal catalyst. rsc.org Another innovative approach uses microdroplet chemistry to accelerate a three-component synthesis of 3-thioisoindolinones without any catalyst or additive, achieving high yields in minutes at mild temperatures. acs.org Base-promoted cascade reactions have also been developed, using inexpensive and benign bases like K₂CO₃ to synthesize complex isoindolinones. acs.org

Tandem Reactions and Cascade Processes

Tandem or cascade reactions offer a highly efficient means of constructing the isoindolinone core by triggering a sequence of intramolecular events from a single starting material. nih.gov These processes can form multiple bonds and stereocenters in a single, atom-economical step.

Several powerful tandem reactions have been developed:

C-H Olefination/Annulation: A palladium-catalyzed tandem sequence directed by N-acylsulfonamides allows for the C-H olefination of a benzamide (B126) followed by annulation (C-N bond formation) to create a variety of isoindolinones. Notably, this reaction can use molecular oxygen as the sole, environmentally friendly oxidant. nih.gov

Aza-Heck/Sonogashira Coupling: A highly efficient palladium-catalyzed asymmetric tandem reaction between O-phenyl hydroxamic ethers and terminal alkynes provides access to chiral isoindolinones that possess a quaternary stereocenter. organic-chemistry.orgacs.org

Ring-Opening/Ring-Closing Cascade: Isoindolinones can be synthesized from isoxazole (B147169) precursors through an iron-mediated ring-opening and ring-closing cascade reaction. This method is noteworthy for its use of simple, inexpensive reagents under aqueous conditions. thieme-connect.com

Carbonylation Cascade: A palladium-catalyzed cascade carbonylation of 2-bromo-N-(2-iodophenyl)benzamides with benzylidenecyclopropanes can produce complex fused isoindolinone structures, incorporating two carbonyl groups and forming four C-C bonds and two C-heteroatom bonds in one step. acs.org

Convergent and Divergent Synthetic Pathways

The principles of convergent and divergent synthesis offer strategic advantages for creating libraries of related compounds for applications like drug discovery.

A divergent synthesis , conversely, starts from a common core structure which is then elaborated in parallel reaction sequences to generate a library of diverse compounds. wikipedia.org This strategy is exceptionally useful for exploring structure-activity relationships by creating many analogues from a single, readily available intermediate.

In the context of isoindolinone synthesis, a divergent approach could start with a core isoindolinone scaffold, which is then functionalized at various positions (e.g., on the aromatic ring or at the nitrogen atom) to produce a range of derivatives like this compound. A recently developed photocatalytic strategy for synthesizing dihydroisoquinoline-1,4-diones, a related heterocyclic system, showcases both convergent and divergent capabilities. It enables the synthesis of an identical product from different starting materials (convergent) and different products from an identical starting material by varying the additives (divergent), highlighting the flexibility of modern synthetic methods. nih.gov

The synthesis of this compound is a multi-step process that hinges on the construction of the core isoindoline (B1297411) scaffold followed by the introduction and manipulation of the crucial carbaldehyde functional group. Advanced methodologies focus on achieving high efficiency, and purity, and providing pathways amenable to creating diverse derivatives.

A plausible and efficient synthetic route commences with a substituted phthalonitrile (B49051), such as 4-formylphthalonitrile (B2416292), or a protected precursor. The synthesis can be broadly categorized into two strategic approaches: formation of the isoindoline ring from a pre-functionalized benzene (B151609) ring or late-stage functionalization of the isoindoline core.

One common strategy involves the catalytic hydrogenation of a suitable phthalonitrile derivative. For instance, phthalonitrile can be reduced to isoindoline using a platinum-on-carbon catalyst under hydrogen pressure. chemicalbook.com Adapting this, 4-formylphthalonitrile could be selectively reduced, although the aldehyde group would likely require protection as an acetal (B89532) to prevent its reduction during the process.

Another advanced method involves the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde (B143210) with an appropriate amine, catalyzed by platinum nanowires, which offers an efficient route to N-substituted isoindolinones that could be further reduced to isoindolines. organic-chemistry.org A general route to the isoindoline core can also be achieved via the cyclization of 2-(aminomethyl)benzylamine precursors or through transition-metal-catalyzed reactions. organic-chemistry.orgnih.gov

A key challenge is the introduction of the carbaldehyde group at the 4-position. This can be achieved through formylation of a pre-formed isoindoline, often requiring a protecting group on the nitrogen atom. nih.gov Formylation reactions such as the Vilsmeier-Haack or Duff reaction can be employed on an N-protected isoindoline. wikipedia.org Alternatively, starting with a precursor like 4-bromo-isoindoline allows for metal-catalyzed cross-coupling reactions to introduce a formyl group equivalent. The final step involves the deprotection of the nitrogen atom (if protected) and subsequent treatment with hydrochloric acid to yield the target hydrochloride salt.

Table 1: Comparison of Key Synthetic Steps for Isoindoline Ring Formation

| Method | Precursor Type | Catalyst / Reagent | Key Advantages | Potential Challenges |

|---|---|---|---|---|

| Catalytic Hydrogenation | Phthalonitrile | Pt/C, H₂ | High yield, direct route. chemicalbook.com | Requires high pressure; potential for over-reduction of other functional groups. |

| Reductive Amination | o-Phthalaldehyde (B127526) | Amine, Reducing Agent (e.g., NaBH₃CN) | Milder conditions, introduces N-substituent directly. | Potential for side reactions; requires o-phthalaldehyde precursor. |

| Intramolecular Cyclization | 2-(Bromomethyl)benzylamine | Base | Good for specific precursors. | Precursor synthesis can be multi-step. |

| Palladium-Catalyzed C-H Carbonylation | Benzylamine derivative | Pd catalyst, CO source | High atom economy, uses readily available starting materials. organic-chemistry.org | Requires CO gas or surrogate; catalyst cost. |

Role of Protective Group Chemistry in this compound Synthesis

Protective group chemistry is indispensable in the synthesis of a bifunctional molecule like this compound. The isoindoline moiety contains a secondary amine, which is both nucleophilic and basic, while the carbaldehyde group is electrophilic and susceptible to both oxidation and reduction. Protecting groups are employed to temporarily mask one functional group to allow for selective reactions at another site, preventing self-reaction or undesired transformations.

The most critical site for protection is the isoindoline nitrogen. Without protection, the nitrogen atom can interfere with reactions intended for the aromatic ring or the aldehyde. For instance, in electrophilic aromatic substitution reactions like Friedel-Crafts or formylation, the lone pair on the nitrogen would react with the Lewis acid catalyst, deactivating the ring system. Similarly, organometallic reagents intended to react with a precursor on the aromatic ring could be quenched by the acidic N-H proton.

Commonly used nitrogen protecting groups in isoindoline synthesis include:

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable to a wide range of reaction conditions but is easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl), which is convenient for the final deprotection and salt formation step. nih.gov

Benzyl (B1604629) (Bn): Introduced using benzyl bromide or chloride, the benzyl group is robust. It is typically removed by catalytic hydrogenolysis (e.g., H₂ with a Palladium catalyst), a method that could simultaneously reduce the aldehyde if not properly controlled.

Carboxybenzyl (Cbz): Similar to the Benzyl group, it is stable and removed via hydrogenolysis.

The aldehyde group may also require protection, typically as an acetal (e.g., a dimethyl or diethyl acetal), especially if strong reducing agents like lithium aluminum hydride are used to form the isoindoline ring from a different precursor, or during certain coupling reactions.

Table 2: Comparison of Nitrogen Protecting Groups for Isoindoline Synthesis

| Protecting Group | Introduction Reagent | Cleavage Conditions | Stability | Notes |

|---|---|---|---|---|

| Boc | Boc₂O, base | Acid (TFA, HCl) | Stable to base, hydrogenolysis, mild reduction/oxidation. | Ideal for syntheses requiring acidic deprotection to form the hydrochloride salt. nih.gov |

| Benzyl (Bn) | Benzyl halide, base | Catalytic Hydrogenolysis (H₂/Pd) | Stable to acid, base, many redox reagents. | Cleavage conditions may affect other functional groups like aldehydes. |

| Cbz | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂/Pd) | Generally robust. | Similar limitations to the Bn group regarding cleavage. |

Chemo- and Regioselective Transformations

Chemoselectivity and regioselectivity are paramount in manipulating the this compound structure to build more complex molecules. These selective transformations allow chemists to target a specific functional group or position on the molecule while leaving others intact.

Chemoselectivity refers to the preferential reaction of one functional group over another. In Isoindoline-4-carbaldehyde, key chemoselective transformations include:

Aldehyde Manipulation: The aldehyde can be selectively reduced to an alcohol (using NaBH₄), oxidized to a carboxylic acid (using Ag₂O or KMnO₄), or converted to an imine by condensation with a primary amine, all while leaving the isoindoline N-H and the aromatic ring untouched.

Nitrogen Functionalization: The isoindoline nitrogen can undergo selective N-alkylation or N-acylation after deprotonation with a mild base, without affecting the aldehyde group.

Reductive Amination: The aldehyde can be used to introduce a substituent onto a primary or secondary amine via reductive amination, a reaction that directly utilizes the aldehyde functionality.

Regioselectivity concerns the position of reaction, particularly on the aromatic ring. The isoindoline ring is an activating group, and the carbaldehyde is a deactivating, meta-directing group. Electrophilic aromatic substitution on the N-protected isoindoline-4-carbaldehyde would be directed by the interplay of these two groups. The powerful ortho, para-directing ability of the nitrogen-linked methylene (B1212753) groups would likely dominate, directing incoming electrophiles primarily to the C-7 position.

Table 3: Examples of Selective Transformations on an Isoindoline-Carbaldehyde Scaffold

| Transformation Type | Reaction | Reagents | Selective Target | Unaffected Group(s) |

|---|---|---|---|---|

| Chemoselective Reduction | Aldehyde to Alcohol | NaBH₄, MeOH | Aldehyde (-CHO) | Aromatic Ring, N-H |

| Chemoselective Oxidation | Aldehyde to Acid | Ag₂O, NaOH | Aldehyde (-CHO) | Aromatic Ring, N-H |

| N-Alkylation | Amine Alkylation | Alkyl halide, K₂CO₃ | Amine (-NH-) | Aldehyde, Aromatic Ring |

| Regioselective Substitution | Electrophilic Nitration | HNO₃, H₂SO₄ (on N-protected substrate) | C-7 position of the aromatic ring | C-5, C-6 positions |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. numberanalytics.com The synthesis of heterocyclic compounds, in particular, has been a major focus for the development of greener methodologies. frontiersin.org

Key green chemistry strategies applicable to this synthesis include:

Use of Greener Solvents: Traditional syntheses often use volatile and hazardous organic solvents. Replacing these with greener alternatives like water, ionic liquids, or deep eutectic solvents can significantly reduce environmental impact. mdpi.com For example, certain cyclization reactions to form heterocycles can be performed effectively in water. frontiersin.org

Catalysis: The use of catalysts is inherently green as it reduces the need for stoichiometric reagents, leading to higher atom economy and less waste. Transition-metal catalysts (e.g., Palladium, Ruthenium, Copper) are effective for C-H activation and coupling reactions to build the isoindoline skeleton. organic-chemistry.orgrsc.org Furthermore, the development of heterogeneous catalysts that can be easily recovered and reused enhances the sustainability of the process. frontiersin.org

Alternative Energy Sources: Microwave-assisted synthesis and mechanochemistry (ball milling) are powerful green techniques. rasayanjournal.co.intandfonline.com Microwave irradiation can dramatically reduce reaction times and improve yields, often under solvent-free conditions. rasayanjournal.co.in Ball milling offers a solvent-free method for conducting reactions in the solid state, driven by mechanical force. tandfonline.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core green principle. numberanalytics.com Tandem or cascade reactions, where multiple bond-forming events occur in a single pot, are highly atom-economical. For example, a cascade reaction can lead to the formation of isoindolinones in one pot, which are precursors to isoindolines. nih.gov

Table 4: Application of Green Chemistry Principles to Isoindoline Synthesis

| Green Principle | Traditional Method | Green Alternative | Key Advantage | Reference |

|---|---|---|---|---|

| Safer Solvents | Use of chlorinated solvents (e.g., DCM) or DMF. | Synthesis in water, ionic liquids, or solvent-free. | Reduced toxicity and environmental pollution. | frontiersin.orgmdpi.com |

| Catalysis | Stoichiometric reagents (e.g., strong bases or acids). | Use of recoverable heterogeneous catalysts or organocatalysts. | Reduced waste, reusability of catalyst. | frontiersin.org |

| Energy Efficiency | Conventional heating requiring long reaction times. | Microwave-assisted synthesis. | Drastically reduced reaction times and energy consumption. | rasayanjournal.co.in |

| Waste Prevention | Multi-step synthesis with isolation of intermediates. | One-pot or tandem reactions. | Higher atom economy, less solvent and energy for purification. | nih.gov |

Chemical Reactivity and Mechanistic Studies of Isoindoline 4 Carbaldehyde Hydrochloride

Reactivity of the Carbaldehyde Moiety

The carbaldehyde group (a carbon-oxygen double bond, also known as a carbonyl group) is a key site of reactivity in isoindoline-4-carbaldehyde hydrochloride. libretexts.orgmasterorganicchemistry.compressbooks.pubopenstax.org This functional group readily undergoes oxidation, reduction, and condensation reactions, providing pathways for the introduction of new functional groups and the construction of more complex molecular architectures. libretexts.orgopenstax.org

Oxidation Reactions for Functional Group Introduction

The aldehyde functional group can be oxidized to a carboxylic acid. libretexts.org This transformation is a fundamental reaction in organic chemistry for introducing a carboxylic acid group into a molecule. libretexts.orgpressbooks.pub The oxidation of an aldehyde involves the conversion of the C-H bond in the aldehyde to a C-O bond in the carboxylic acid.

Table 1: Oxidation of Aldehydes to Carboxylic Acids

| Oxidizing Agent | Reaction Conditions | Product |

| Potassium permanganate (B83412) (KMnO4) | Basic, then acidic workup | Carboxylic acid |

| Chromic acid (H2CrO4) | Aqueous acetone | Carboxylic acid |

| Tollens' reagent ([Ag(NH3)2]+) | Ammoniacal silver nitrate | Carboxylate salt |

This table presents common methods for the oxidation of aldehydes, which are applicable to isoindoline-4-carbaldehyde.

Reduction Reactions to Alcohols and Amines

The carbaldehyde moiety can be reduced to a primary alcohol or converted to an amine through reductive amination. The reduction to an alcohol involves the addition of two hydrogen atoms across the carbonyl double bond. libretexts.org

Reductive amination is a two-step process that first involves the formation of an imine or Schiff base via the reaction of the aldehyde with an amine, followed by the reduction of the imine to an amine. redalyc.org This reaction is a powerful tool for forming C-N bonds. The use of sodium borohydride (B1222165) in methanol (B129727) has been shown to be effective for the reductive amination of related carbaldehydes. redalyc.org

Table 2: Reduction Reactions of the Carbaldehyde Group

| Reagent | Product | Reaction Type |

| Sodium borohydride (NaBH4) | Primary alcohol | Reduction |

| Lithium aluminum hydride (LiAlH4) | Primary alcohol | Reduction |

| Amine (R-NH2), then a reducing agent (e.g., NaBH4) | Secondary amine | Reductive Amination |

This table summarizes key reduction reactions applicable to the carbaldehyde group of isoindoline-4-carbaldehyde.

Condensation Reactions (e.g., Schiff Base Formation, Knoevenagel Condensation)

Condensation reactions of the carbaldehyde group provide a versatile route to form new carbon-carbon and carbon-nitrogen bonds.

Schiff Base Formation: Aldehydes react with primary amines to form imines, also known as Schiff bases. dergipark.org.trnih.govrsisinternational.org This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. nih.gov The resulting azomethine group (-C=N-) is a key feature of Schiff bases. dergipark.org.trnih.gov

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups), catalyzed by a weak base like piperidine (B6355638) or an amine. wikipedia.orgorganic-chemistry.orgnih.govacgpubs.org The product is typically an α,β-unsaturated compound. wikipedia.org The Doebner modification of this reaction uses pyridine (B92270) as a solvent and is suitable for reactants containing a carboxylic acid group, often leading to decarboxylation. wikipedia.orgorganic-chemistry.org The reaction of indole-3-carboxaldehyde (B46971) with various active methylene compounds in the presence of piperidine and acetic acid is a well-documented example of the Knoevenagel condensation. acgpubs.org

Table 3: Condensation Reactions of Isoindoline-4-carbaldehyde

| Reaction Type | Reactant | Catalyst | Product Type |

| Schiff Base Formation | Primary Amine | Acid or Base | Imine |

| Knoevenagel Condensation | Active Methylene Compound | Weak Base (e.g., Piperidine) | α,β-Unsaturated Compound |

This table outlines major condensation reactions involving the carbaldehyde functionality.

Hydroacylation and Transfer Hydroformylation Involving Aldehyde C–H Bonds

Recent advances in catalysis have enabled novel reactions involving the aldehyde C-H bond.

Transfer Hydroformylation: This process involves the transfer of a formyl group and a hydride from an aldehyde to an acceptor molecule, such as a strained olefin. nih.gov Rhodium catalysts, such as Rh(Xantphos)(benzoate), have been shown to be effective for this transformation, operating under mild conditions. nih.gov This method avoids the use of syngas (a mixture of CO and H2) typically required in traditional hydroformylation reactions. nih.govnih.gov

Reactivity of the Isoindoline (B1297411) Core

The isoindoline ring system, a reduced form of isoindole, also possesses distinct reactivity, primarily involving ring-opening and rearrangement reactions. beilstein-journals.org

Ring-Opening and Rearrangement Reactions

The isoindoline nucleus can undergo structural transformations under certain conditions. While specific examples for this compound are not extensively detailed in the provided context, general principles of rearrangement reactions in organic chemistry can be considered. youtube.com Rearrangements can be intramolecular processes where the carbon skeleton of a molecule is reorganized. youtube.comyoutube.com

One notable rearrangement involving related structures is the Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether that leads to an unsaturated carbonyl compound. organic-chemistry.org In aromatic systems, this is often followed by rearomatization. organic-chemistry.orgyoutube.com Another example is the Beckmann rearrangement, which converts an oxime into an amide. msu.edu Such rearrangements are fundamental in organic synthesis for creating new molecular frameworks. youtube.com

Annulation and Fused System Formation

The unique structural features of this compound make it a valuable building block for the synthesis of complex heterocyclic systems through annulation and fusion reactions. These reactions lead to the formation of novel polycyclic scaffolds with potential applications in medicinal chemistry and materials science.

Pyrazole-Tetrazole Hybrids: The synthesis of hybrid molecules containing both pyrazole (B372694) and tetrazole rings has garnered significant interest due to the diverse biological activities associated with these heterocycles. mdpi.commdpi.com Synthetic strategies often involve the construction of a pyrazole-4-carbaldehyde intermediate, which can be derived from isoindoline precursors. researchgate.net The aldehyde functionality serves as a key handle for subsequent transformation into the tetrazole ring. This is typically achieved by converting the aldehyde to a nitrile, followed by a [3+2] cycloaddition reaction with an azide (B81097). mdpi.com A common method for this transformation involves converting the aldehyde to an oxime, followed by dehydration to the nitrile. mdpi.com The subsequent 1,3-dipolar cyclization of the nitrile with sodium azide furnishes the desired tetrazole ring, yielding the pyrazole-tetrazole hybrid structure. mdpi.com

Quinazolin-4-ones: Quinazolin-4-ones are a prominent class of fused heterocycles with a wide range of pharmacological properties. nih.gov The isoindoline-4-carbaldehyde scaffold can be envisioned as a precursor for the synthesis of certain quinazolin-4-one derivatives. Although direct one-pot syntheses from isoindoline-4-carbaldehyde are not extensively documented, multi-step sequences can be employed. organic-chemistry.orgresearchgate.netresearchgate.net For instance, the aldehyde could be oxidized to the corresponding carboxylic acid, which can then react with an appropriate amine to form an amide. Subsequent cyclization, often under thermal or acid-catalyzed conditions, would lead to the formation of the quinazolin-4-one ring system. researchgate.net Various catalytic systems, including copper-based catalysts, have been developed to facilitate the synthesis of quinazolin-4-ones from related starting materials. organic-chemistry.org

Isoindole Derivatives from Ugi Reactions: The Ugi four-component reaction (Ugi-4CR) is a powerful tool for the rapid assembly of complex molecules from simple starting materials. nih.gov this compound can serve as the aldehyde component in the Ugi reaction. The reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov The use of isoindoline-4-carbaldehyde would lead to the formation of α-acetamido carboxamide derivatives bearing the isoindoline moiety. These products can then be subjected to further transformations to generate a variety of isoindole derivatives. nih.gov For example, intramolecular cyclization strategies could be employed to construct fused ring systems incorporating the isoindole core.

Table 1: Examples of Fused Systems Derived from Isoindoline-4-carbaldehyde Precursors

| Fused System | Key Intermediate | Reaction Type |

| Pyrazole-Tetrazole Hybrids | Pyrazole-4-nitrile | 1,3-Dipolar Cycloaddition |

| Quinazolin-4-ones | Isoindoline-4-carboxylic acid | Amidation followed by Cyclization |

| Isoindole Derivatives | α-acetamido carboxamide | Ugi Four-Component Reaction |

Substitution Reactions on the Isoindoline Skeleton

The isoindoline skeleton is amenable to various substitution reactions, allowing for the introduction of diverse functional groups and the modulation of its chemical and physical properties. These reactions are crucial for the late-stage functionalization of complex molecules containing the isoindoline core.

Substitution reactions can occur at both the aromatic ring and the nitrogen atom of the isoindoline. The presence of the aldehyde group can influence the regioselectivity of these reactions. For instance, electrophilic aromatic substitution reactions would likely be directed to the positions ortho and para to the amino group, although the directing effect of the formyl group would also play a role.

The nitrogen atom of the isoindoline can undergo N-alkylation, N-acylation, and other nucleophilic substitution reactions. These modifications are often employed to introduce specific side chains or to protect the nitrogen during other synthetic transformations. The reactivity of the nitrogen can be influenced by the hydrochloride salt form, which protonates the nitrogen and reduces its nucleophilicity. Therefore, deprotonation with a base is often a prerequisite for these reactions.

Table 2: Representative Substitution Reactions on the Isoindoline Skeleton

| Reaction Type | Position of Substitution | Reagents and Conditions |

| N-Alkylation | Nitrogen atom | Alkyl halide, base |

| N-Acylation | Nitrogen atom | Acyl chloride or anhydride (B1165640), base |

| Electrophilic Aromatic Substitution | Aromatic ring | Electrophile (e.g., nitrating or halogenating agent), Lewis acid |

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions, predicting outcomes, and designing new synthetic methodologies.

Acid-Catalyzed Reaction Mechanisms

Many reactions involving aldehydes, including those of isoindoline-4-carbaldehyde, are catalyzed by acids. youtube.comyoutube.com In an acidic medium, the carbonyl oxygen of the aldehyde group can be protonated, which significantly increases the electrophilicity of the carbonyl carbon. youtube.com This activation makes the aldehyde more susceptible to nucleophilic attack.

For example, in the formation of an acetal (B89532), the acid catalyst protonates the carbonyl oxygen, facilitating the attack of an alcohol molecule. Subsequent proton transfer and elimination of a water molecule generate a resonance-stabilized oxocarbenium ion. A second alcohol molecule then attacks this intermediate, and final deprotonation yields the acetal. youtube.comyoutube.com The reaction is reversible, and the equilibrium can be shifted by controlling the reaction conditions, such as removing water to favor acetal formation. youtube.com

Intramolecular Hydride Transfer Processes

Intramolecular hydride transfer reactions can be a key step in certain transformations of isoindoline derivatives. nih.gov These processes often involve the transfer of a hydride ion from a C-H bond to an electrophilic center within the same molecule. nih.gov In the context of isoindoline-4-carbaldehyde, a potential intramolecular hydride transfer could occur from a C-H bond on the saturated portion of the isoindoline ring to the aldehyde carbonyl carbon, particularly if the carbonyl group is activated by a Lewis acid or protonation. rsc.org

The feasibility of such a process depends on the conformation of the molecule and the energetic barrier of the transition state. Computational studies can be employed to model these processes and predict their likelihood. These hydride shift reactions can lead to the formation of new ring systems and are a powerful tool in the synthesis of complex natural products. nih.gov

C-H Bond Activation Mechanisms

C-H bond activation has emerged as a powerful strategy for the direct functionalization of otherwise unreactive C-H bonds, offering a more atom- and step-economical approach to synthesis. nih.govyoutube.com In the context of isoindoline-4-carbaldehyde, C-H activation could be employed to functionalize the aromatic or aliphatic C-H bonds of the isoindoline skeleton. scripps.eduyoutube.com

Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, are often used to facilitate C-H activation. youtube.comyoutube.com The mechanism typically involves the coordination of the metal to a directing group within the substrate, followed by the oxidative addition of a C-H bond to the metal center. youtube.com The resulting organometallic intermediate can then undergo various transformations, such as coupling with other reagents, before the catalyst is regenerated. The aldehyde group or the nitrogen atom in isoindoline-4-carbaldehyde could potentially serve as a directing group to guide the C-H activation to a specific position. youtube.com

1,3-Dipolar Cycloaddition Reaction Mechanisms

1,3-Dipolar cycloaddition reactions are a class of pericyclic reactions that are highly valuable for the construction of five-membered heterocyclic rings. mdpi.comfrontiersin.org In the context of isoindoline derivatives, the nitrogen atom can be part of a 1,3-dipole, such as an azomethine ylide, which can then react with a dipolarophile to form a new ring. nih.govnih.gov

Azomethine ylides can be generated in situ from isoindoline precursors, for example, by the thermal or photochemical ring-opening of an aziridine (B145994) or by the condensation of an α-amino acid with an aldehyde. The aldehyde group of isoindoline-4-carbaldehyde could itself participate in the formation of the 1,3-dipole. The cycloaddition reaction proceeds through a concerted mechanism, where the new bonds are formed in a single step. frontiersin.org The regioselectivity and stereoselectivity of the reaction are governed by the electronic and steric properties of both the 1,3-dipole and the dipolarophile. nih.gov

Advanced Spectroscopic and Structural Characterization of Isoindoline 4 Carbaldehyde Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For isoindoline-4-carbaldehyde hydrochloride, both ¹H and ¹³C NMR spectroscopy provide critical data for structural verification.

In ¹H NMR, the chemical shifts, coupling constants, and integration of the proton signals allow for the assignment of each hydrogen atom within the molecule. The aromatic protons on the isoindoline (B1297411) ring typically appear in the downfield region, while the protons of the aldehyde group exhibit a characteristic singlet at a lower field. The protons on the saturated five-membered ring show distinct multiplets due to their diastereotopic nature and coupling with adjacent protons.

Table 1: Representative NMR Data for Isoindoline Derivatives

| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Assignment |

| ¹H | 9.5 - 10.5 | s | Aldehyde CHO |

| ¹H | 7.0 - 8.0 | m | Aromatic CH |

| ¹H | 4.0 - 5.0 | m | CH₂-N |

| ¹H | 3.0 - 4.0 | m | CH₂ |

| ¹³C | 190 - 200 | s | Aldehyde C=O |

| ¹³C | 120 - 150 | s | Aromatic C |

| ¹³C | 45 - 60 | t | CH₂-N |

| ¹³C | 30 - 45 | t | CH₂ |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound, HRMS provides the high-accuracy mass measurement necessary to confirm its molecular formula. This technique can differentiate between compounds with the same nominal mass but different elemental compositions, providing a crucial piece of evidence for structural elucidation. The fragmentation pattern observed in the mass spectrum can also offer valuable insights into the compound's structure, as specific fragments correspond to the loss of particular functional groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of specific bonds. A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the aldehyde group. The N-H stretching vibration of the secondary amine hydrochloride will appear as a broad band in the region of 2400-3200 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C-H stretching vibrations from the saturated portion of the ring appear just below 3000 cm⁻¹. The presence of these characteristic bands in the IR spectrum provides strong evidence for the presence of the key functional groups within the molecule. mdpi.com

Table 2: Key IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (hydrochloride) | 2400-3200 | Strong, Broad |

| Aromatic C-H Stretch | >3000 | Medium |

| Aliphatic C-H Stretch | <3000 | Medium |

| C=O Stretch (aldehyde) | 1680-1700 | Strong |

| C=C Stretch (aromatic) | 1450-1600 | Medium-Weak |

X-ray Crystallography for Absolute Stereochemistry and Conformation

While NMR, HRMS, and IR spectroscopy provide valuable information about the connectivity and functional groups of a molecule, X-ray crystallography offers the definitive method for determining its three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained can be used to construct a detailed electron density map, from which the precise positions of all atoms in the molecule can be determined. For this compound, X-ray crystallography can confirm the planar structure of the isoindoline ring system, the conformation of the five-membered ring, and the relative orientation of the aldehyde group. This technique is particularly crucial for determining the absolute stereochemistry of chiral derivatives.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that is specifically sensitive to species with unpaired electrons, such as radicals and some transition metal ions. nsu.ruuni-frankfurt.de While this compound itself is not paramagnetic, ESR spectroscopy becomes relevant in the study of its radical derivatives or its interactions with paramagnetic species. For instance, nitroxide-labeled isoindoline derivatives can be studied by ESR to probe their local environment and dynamics. researchgate.net The hyperfine coupling constants observed in the ESR spectrum can provide information about the distribution of the unpaired electron's spin density within the molecule. researchgate.net The integration of ESR with other techniques like scanning tunneling microscopy (STM) has shown promise for studying spin excitations at the atomic level. aps.org

Electronic Absorption Spectroscopy (EAS) for Electronic Transitions

Electronic Absorption Spectroscopy, often referred to as UV-Visible spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound and its derivatives is characterized by absorption bands corresponding to π-π* and n-π* transitions. aip.orgnih.gov The π-π* transitions, typically occurring at shorter wavelengths with high intensity, are associated with the aromatic system. acgpubs.org The n-π* transition of the carbonyl group is generally weaker and appears at a longer wavelength. Studies on isoindoline have shown that the electronic spectra can be complex, with vibronic bands influenced by puckering and flapping motions of the ring system. aip.org The position and intensity of these absorption bands can be influenced by the solvent and the presence of substituents on the isoindoline ring. researchgate.net

Combined Spectroscopic Approaches for Complex Structure Elucidation

For complex derivatives of isoindoline-4-carbaldehyde, a single spectroscopic technique may not be sufficient to fully elucidate the structure. In such cases, a combined approach utilizing multiple spectroscopic methods is essential. nih.govnih.gov The synergistic use of NMR, HRMS, IR, and X-ray crystallography provides a powerful toolkit for unambiguous structure determination. dntb.gov.ua For instance, while NMR can define the connectivity, X-ray crystallography can establish the absolute stereochemistry. Similarly, IR spectroscopy confirms the presence of functional groups, and HRMS verifies the molecular formula. This integrated approach ensures a comprehensive and accurate structural characterization, which is critical for understanding the properties and reactivity of these compounds.

Computational and Theoretical Investigations of Isoindoline 4 Carbaldehyde Hydrochloride

Density Functional Theory (DFT) Studiesnih.gov

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a widely used method for predicting molecular properties due to its favorable balance between accuracy and computational cost. DFT studies on molecules similar to Isoindoline-4-carbaldehyde hydrochloride, such as isoindoline-1,3-diones, have demonstrated the utility of this approach in understanding their molecular and electronic properties, reactivity, and bonding nature. nih.gov

The electronic structure of a molecule is fundamental to its chemical behavior. Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov

In a typical FMO analysis of a molecule like this compound, the distribution of the HOMO and LUMO across the molecular framework would be examined. researchgate.net For instance, in related heterocyclic aldehydes, the HOMO is often localized on the aromatic ring system, indicating it as the primary site for electrophilic attack. Conversely, the LUMO is typically distributed over the electron-withdrawing aldehyde group, marking it as the site for nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital (FMO) Data for a Related Heterocyclic Aldehyde

| Parameter | Energy (eV) |

| HOMO | -6.52 |

| LUMO | -2.18 |

| HOMO-LUMO Gap (ΔE) | 4.34 |

This table presents representative data for a molecule structurally analogous to this compound to illustrate the typical output of FMO analysis.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by localizing the molecular orbitals into one-center (lone pairs) and two-center (bonds) entities. q-chem.com This method allows for the calculation of natural atomic charges and the analysis of donor-acceptor interactions between filled and vacant orbitals, which can reveal hyperconjugative stabilizing effects within the molecule. wisc.eduresearchgate.net

For this compound, NBO analysis would quantify the charge distribution on each atom, identifying the most electropositive and electronegative centers. The hydrochloride salt form implies that the isoindoline (B1297411) nitrogen would be protonated, carrying a significant positive charge. The analysis would also detail the hybridization of atomic orbitals contributing to each bond and quantify the delocalization of electron density, which is crucial for understanding the molecule's aromaticity and the electronic effects of the carbaldehyde substituent. q-chem.com

Table 2: Representative Natural Atomic Charges from NBO Analysis for a Protonated Heterocyclic Aldehyde

| Atom | Natural Charge (e) |

| N (protonated) | -0.45 |

| H (on N) | 0.38 |

| C (aromatic) | -0.10 to 0.15 |

| C (carbonyl) | 0.42 |

| O (carbonyl) | -0.55 |

This table provides illustrative NBO charge data for a molecule with similar functional groups to this compound, demonstrating the expected charge distribution.

A significant application of DFT is the prediction of spectroscopic data, such as vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. nih.govnih.gov By calculating the vibrational frequencies and NMR chemical shifts, a theoretical spectrum can be generated and compared with experimental results. nih.gov This comparison serves to validate the computational model and aids in the assignment of experimental spectral features. nih.gov For a molecule like quinoline-4-carbaldehyde, DFT calculations have been shown to accurately reproduce the experimental vibrational spectra, allowing for a detailed assignment of the vibrational modes. nih.gov

Mechanistic Pathway Calculations and Transition State Analysis

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions, including identifying transition states and calculating reaction energy profiles.

By mapping the potential energy surface of a reaction, computational methods can elucidate the step-by-step mechanism, including the identification of intermediates and transition states. researchgate.net For reactions involving this compound, such as its reduction to the corresponding alcohol or its participation in condensation reactions, DFT calculations can determine the activation energies for different possible pathways. researchgate.net This allows for the prediction of the most favorable reaction route. researchgate.net The free energy profile of a reaction provides a comprehensive understanding of its spontaneity and rate. researchgate.net

Table 3: Hypothetical Energy Profile Data for a Reaction Pathway

| Species | Relative Free Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.8 |

| Transition State 2 | +10.5 |

| Products | -20.1 |

This table illustrates a hypothetical free energy profile for a multi-step reaction, a typical output of mechanistic pathway calculations.

Global Reactivity Indices and Chemical Reactivity Descriptors

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and reactivity of molecules. semanticscholar.orgresearchgate.net From DFT calculations, several global reactivity descriptors can be derived that provide insight into the chemical behavior of a compound. scielo.org.mxchemrxiv.orgmdpi.com These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

Key global reactivity indices include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO). mdpi.com

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO). mdpi.com

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). dergipark.org.tr

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily the electron cloud is polarized. dergipark.org.tr

Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2). dergipark.org.tr

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons (ω = χ² / 2η). dergipark.org.tr

Table 2: Illustrative Global Reactivity Descriptors Calculated via DFT for a Hypothetical Isoindoline Derivative.

| Descriptor | Symbol | Formula | Example Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.5 |

| LUMO Energy | ELUMO | - | -1.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.0 |

| Ionization Potential | I | -EHOMO | 6.5 |

| Electron Affinity | A | -ELUMO | 1.5 |

| Electronegativity | χ | (I + A) / 2 | 4.0 |

| Chemical Hardness | η | (I - A) / 2 | 2.5 |

| Chemical Softness | S | 1 / η | 0.4 |

The values in this table are hypothetical and serve to illustrate the concepts. Actual values for this compound would require specific DFT calculations.

Theoretical Studies on Excited States and Nonlinear Optical (NLO) Properties

Isoindoline derivatives are considered promising candidates for nonlinear optical (NLO) materials due to their delocalized π-electron systems. acgpubs.orgresearchgate.net Organic compounds with significant NLO properties are of great interest for applications in telecommunications, optical data storage, and information processing. researchgate.net

Theoretical calculations, often using DFT, are employed to predict the NLO properties of these molecules. The key parameters investigated are the molecular polarizability (α) and the first-order hyperpolarizability (β). dergipark.org.tr The magnitude of the hyperpolarizability is a direct measure of the NLO response of a molecule. kuleuven.be

Studies on isoindoline-1,3-dione compounds have shown that their delocalized π-electrons contribute to their potential as NLO materials. acgpubs.org Theoretical designs of NLO molecules have explored structures like isoindoline-1,3-dione-fullerene-isoindoline-1,3-dione, with calculations indicating a good propensity for nonlinear optical activity. researchgate.net The optical properties, such as the optical band gap (Eg), can be determined from UV-Vis spectra and correlated with theoretical calculations. acgpubs.org For a series of isoindole-1,3-dione compounds, the optical band gap was found to vary from 4.366 to 4.662 eV. acgpubs.org Enhancements in the NLO response can be achieved by modifying the molecular structure, such as changing the donor or acceptor groups. kuleuven.be

Table 3: Calculated NLO Properties for Representative Isoindoline-based Compounds.

| Compound Type | Method | Calculated Property | Finding | Reference |

|---|---|---|---|---|

| Isoindoline-1,3-dione derivatives | UV-Vis Spectroscopy | Optical Band Gap (Eg) | 4.366 - 4.662 eV | acgpubs.org |

| Isoindoline-1,3-dione-fullerene conjugate | DFT/B3LYP/6-31G+(d,p) | First Static Hyperpolarizability | Good propensity for NLO activity | researchgate.net |

This table summarizes findings from studies on related isoindoline compounds to illustrate the type of data generated in NLO studies.

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. researchgate.netacs.org This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

Numerous studies have employed molecular docking to investigate the potential biological activities of isoindoline derivatives. semanticscholar.orgresearchgate.netmdpi.com These studies involve docking the isoindoline-based compounds into the active sites of specific protein targets to predict their binding affinity and interaction modes. For example, derivatives of isoindoline-1,3-dione have been docked with caspase-3 protein, revealing that certain substitutions lead to better binding energies. researchgate.net In another study, isoindoline-1,3-dione derivatives were evaluated as inhibitors of the InhA enzyme in Mycobacterium tuberculosis, with docking studies helping to illustrate the stability and reactivity of the compounds as inhibitors. semanticscholar.org

The results of docking studies are often reported as a binding energy or docking score, where a more negative value typically indicates a stronger binding affinity. mdpi.com The analysis also reveals key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site. nih.gov For instance, isoindolin-1-ones fused to barbiturates were docked against the urease enzyme, and the results indicated that introducing aryl groups stabilized the inhibitor in the active site. acs.org These computational models provide a rational basis for the design and optimization of new, more potent bioactive compounds based on the isoindoline scaffold. nih.gov

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Isoindoline-1,3-dione |

| 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione |

| Indolinedione |

| Isoindolin-1-one |

| 1,2,4-triazine sulfonamide |

| Isoindoline-1,3-dione-fullerene |

| Caspase-3 |

| InhA enzyme |

Academic Research Applications and Synthetic Utility of Isoindoline 4 Carbaldehyde Hydrochloride

Isoindoline-4-carbaldehyde Hydrochloride as a Foundational Building Block in Complex Molecule Synthesis

This compound serves as a crucial starting material in the synthesis of a variety of complex molecules, particularly those with therapeutic potential. The isoindoline (B1297411) core is a prevalent scaffold in numerous clinically approved drugs and natural products, making its derivatives, such as the 4-carbaldehyde hydrochloride salt, highly valuable in medicinal chemistry. mdpi.comnih.gov The aldehyde functional group at the 4-position provides a reactive handle for a wide range of chemical transformations, allowing for the construction of intricate molecular architectures.

The isoindoline skeleton itself, a fused benzopyrrole ring system, is found in drugs indicated for conditions like multiple myeloma, inflammation, and hypertension. mdpi.comnih.gov The versatility of the this compound building block is demonstrated in its use to create more complex heterocyclic systems. For instance, it can undergo condensation reactions with various nucleophiles to form Schiff bases, which can then be further elaborated. mdpi.com The aldehyde group can also be oxidized to a carboxylic acid or reduced to an alcohol, providing access to a different set of derivatives.

One notable application is in the synthesis of isoindolinone derivatives. These compounds are often prepared through multi-step sequences where the aldehyde can be a key intermediate for introducing specific side chains or for participating in cyclization reactions. nih.govbeilstein-journals.org The synthesis of polycyclic isoindolines has been achieved through one-pot procedures involving the in-situ generation of nucleophilic isoindoles that are then converted to electrophilic isoindoliums, which subsequently undergo cyclization. nih.gov This highlights the adaptability of the isoindole core, which can be accessed from precursors like this compound.

The strategic placement of the aldehyde group allows for regioselective modifications of the isoindoline scaffold, which is critical in structure-activity relationship (SAR) studies during drug discovery. By systematically altering the substituents on the aromatic ring and the nitrogen atom, chemists can fine-tune the pharmacological properties of the resulting molecules. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic protocols.

Development of Ligands for Coordination Chemistry and Organometallic Catalysis

The isoindoline framework, and specifically derivatives like this compound, presents significant potential in the field of coordination chemistry and organometallic catalysis. The nitrogen atom within the isoindoline ring and the oxygen atom of the carbaldehyde group can act as donor atoms, enabling the formation of coordination complexes with various transition metals. nih.govnih.gov The ability to form stable complexes is a critical attribute for ligands used in catalysis.

The aldehyde functionality offers a convenient point for modification to create more sophisticated ligand systems. For example, it can be reacted with amines to form Schiff base ligands, which are well-known for their ability to coordinate with a wide range of metal ions. These Schiff base complexes can exhibit interesting catalytic activities, for instance, in oxidation, reduction, and carbon-carbon bond-forming reactions. The steric and electronic properties of the ligand can be readily tuned by varying the substituents on the amine, thereby influencing the catalytic performance of the resulting metal complex.

Furthermore, the isoindoline scaffold can be incorporated into larger, multidentate ligand architectures. The synthesis of such ligands often involves the functionalization of the isoindoline core, and the 4-carbaldehyde group provides a versatile handle for such elaborations. These multidentate ligands can form highly stable and well-defined metal complexes, which are essential for achieving high selectivity and efficiency in catalytic processes. nih.gov For example, chiral ligands derived from isoindoline precursors could be employed in asymmetric catalysis to produce enantiomerically enriched products.

The resulting organometallic complexes can find applications in various industrial processes, including the synthesis of polymers, pharmaceuticals, and fine chemicals. nih.gov The development of new catalysts based on the isoindoline framework is an active area of research, driven by the need for more efficient and sustainable chemical transformations.

Exploration in Catalysis Research and Photocatalytic Systems

The inherent reactivity and electronic properties of the isoindole scaffold, accessible from precursors like this compound, make it an intriguing candidate for catalysis research, including photocatalytic applications. The core structure can participate in various chemical transformations, acting as either a nucleophile or an electrophile depending on the reaction conditions. nih.gov This dual reactivity is a valuable asset in designing novel catalytic cycles.

In one-pot syntheses of polycyclic isoindolines, the isoindole intermediate, generated in situ, can be protonated to form an electrophilic isoindolium species. nih.gov This "umpolung" or reversal of polarity allows for reactions that are otherwise difficult to achieve, such as Pictet-Spengler-type cyclizations. nih.gov This demonstrates the potential of isoindole derivatives to act as catalysts or key intermediates in complex organic transformations.

In the realm of photocatalysis, the aromatic nature of the isoindoline ring system suggests that it could be modified to create photosensitizers. By introducing appropriate chromophores and auxochromes, it may be possible to design isoindoline-based molecules that can absorb visible light and initiate photochemical reactions. The aldehyde group of this compound provides a convenient attachment point for such chromophoric units. These photocatalytic systems could be applied to a range of transformations, including redox reactions and the generation of reactive intermediates.

Furthermore, the isoindole moiety is a component of certain dyes and pigments, indicating its ability to interact with light. nih.gov This property could be harnessed in the development of new photocatalysts. For example, isoindoline-based materials could potentially be used in applications such as solar energy conversion or the degradation of pollutants. Research in this area is still emerging, but the fundamental properties of the isoindoline scaffold make it a promising platform for the design of novel catalytic and photocatalytic systems.

Design of Molecular Probes for Investigating Biological Pathways

The isoindoline scaffold, accessible from starting materials like this compound, is a valuable framework for the design of molecular probes to investigate complex biological pathways. The ability to introduce various functional groups onto the isoindoline core allows for the creation of tailored molecules that can interact with specific biological targets. mdpi.com

Tools for Probing Protein-Ligand Interactions

Molecular probes derived from this compound can be instrumental in studying protein-ligand interactions. mdpi.comnih.gov The aldehyde group can be readily converted into other functionalities, such as amines, alcohols, or carboxylic acids, which can then be used to attach fluorescent tags, biotin (B1667282) labels, or photoreactive groups. These modified isoindoline derivatives can serve as chemical tools to identify and characterize the binding partners of a particular compound.

For instance, a fluorescently labeled isoindoline derivative can be used in fluorescence microscopy or flow cytometry to visualize the localization of its target protein within a cell. Biotinylated probes can be used in affinity purification experiments to isolate the target protein and its associated binding partners from a complex biological sample. Photoreactive probes, upon irradiation with UV light, can form a covalent bond with their target protein, allowing for the irreversible labeling and subsequent identification of the binding site. rsc.org

The analysis of protein-ligand interactions is crucial for understanding the mechanism of action of drugs and for the rational design of new therapeutic agents. nih.govnih.gov By providing a versatile scaffold for the synthesis of molecular probes, this compound contributes to the advancement of chemical biology and drug discovery.

Role in the Design of Molecular Modulators (e.g., E3 Ubiquitin Ligase Modulators, Enzyme Regulators at a molecular level)

The isoindoline core is a key structural feature in a class of drugs known as immunomodulatory imide drugs (IMiDs), which include thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide. mdpi.com These molecules function as modulators of the E3 ubiquitin ligase cereblon (CRBN). mdpi.com Consequently, this compound is a highly relevant building block for the synthesis of novel molecular modulators targeting this and other enzyme systems.

The aldehyde group at the 4-position of the isoindoline ring provides a strategic point for chemical modification, enabling the synthesis of libraries of compounds with diverse substituents. This diversity is crucial for exploring the structure-activity relationships that govern the interaction with target proteins. For example, in the context of E3 ligase modulators, the substituents on the isoindoline ring can influence the binding affinity and specificity for the target protein, as well as the recruitment of substrate proteins for ubiquitination and subsequent degradation.

The ability to synthesize a wide range of isoindoline derivatives allows researchers to fine-tune the pharmacological properties of these molecules. This includes not only their potency as E3 ligase modulators but also their selectivity for specific E3 ligases or substrate proteins. The development of selective molecular modulators is a major goal in modern drug discovery, as it can lead to more effective and less toxic therapies.

Beyond E3 ligases, the isoindoline scaffold can be used to design modulators of other enzymes. The versatility of the chemical transformations that can be performed on the this compound precursor allows for the incorporation of various pharmacophoric elements that can target the active site or allosteric sites of enzymes. researchgate.net This makes it a valuable starting material for the discovery of new enzyme regulators with potential applications in a wide range of diseases.

Applications in Advanced Materials Science (e.g., Dyes, Polymers)

The isoindole and isoindoline structures, derivable from precursors like this compound, have found applications in the field of advanced materials science, particularly in the development of dyes and polymers. nih.gov

The extended π-electron system of the isoindole core is responsible for its chromophoric properties. Certain 1,3-disubstituted isoindoline dyes are known for their high resistance and effectiveness, such as Pigment Yellow 139. nih.gov The aldehyde functionality of this compound offers a synthetic handle to introduce various substituents that can modulate the electronic structure and, consequently, the color and photophysical properties of the resulting dyes. This allows for the rational design of new colorants with specific absorption and emission characteristics for applications in printing, coatings, and plastics.

Recently, isoindoles have also been explored as red to near-infrared fluorophores. nih.gov The ability to tune the fluorescence properties by chemical modification makes them attractive for use in bio-imaging and sensor applications. The aldehyde group can be used to attach the isoindoline core to other molecules or materials, enabling the development of functional dyes and probes.

In polymer science, isoindoline-containing monomers can be synthesized and polymerized to create new materials with unique properties. The rigid and aromatic nature of the isoindoline unit can impart thermal stability and specific optical or electronic properties to the polymer backbone. The aldehyde group of the precursor can be utilized in polymerization reactions, such as polycondensation, or it can be modified to introduce other polymerizable groups. These isoindoline-based polymers could find applications in areas such as organic electronics, high-performance plastics, and specialty coatings.

Q & A

Basic Research Questions

Q. What are the standard laboratory-scale synthesis methods for Isoindoline-4-carbaldehyde hydrochloride, and how can reaction conditions be optimized for purity?

- Methodology : The compound is typically synthesized via condensation of isoindoline with phthalic anhydride, followed by hydrolysis and treatment with HCl to form the hydrochloride salt. Key parameters include solvent selection (ethanol or water), controlled heating (60–80°C), and stoichiometric ratios. Post-synthesis, recrystallization in ethanol or column chromatography (silica gel, CH₂Cl₂/MeOH eluent) improves purity .

Q. Which purification techniques are most effective for isolating this compound in academic research?

- Methodology : Recrystallization using polar aprotic solvents (e.g., ethanol) is preferred for small-scale purification. For impurities with similar polarity, flash chromatography (silica gel, gradient elution with 5–20% methanol in dichloromethane) ensures high yield and purity. Purity should be verified via HPLC (C18 column, acetonitrile/water mobile phase) or NMR (DMSO-d₆ solvent) .

Q. What characterization techniques are essential for confirming the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm aromatic protons (δ 7.2–8.1 ppm) and aldehyde proton (δ ~9.8 ppm).

- Mass Spectrometry : ESI-MS for molecular ion peak ([M+H]⁺ at m/z 199.63).

- Elemental Analysis : Verify C, H, N, and Cl content against theoretical values (C: 54.16%, H: 5.05%, N: 7.01%, Cl: 17.77%) .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Methodology : Store in airtight containers under inert gas (argon/nitrogen) at room temperature (20–25°C) to prevent hydrolysis of the aldehyde group. Avoid exposure to moisture and light. Periodic stability checks via TLC or HPLC are recommended .

Advanced Research Questions

Q. What mechanistic pathways govern the oxidation and reduction reactions of this compound?

- Methodology :

- Oxidation : Using KMnO₄ in acidic conditions (H₂SO₄), the aldehyde group is oxidized to a carboxylic acid, forming isoindoline-4-carboxylic acid.

- Reduction : NaBH₄ in ethanol selectively reduces the aldehyde to a primary alcohol, while LiAlH₄ may over-reduce the isoindoline ring. Reaction progress is monitored by FT-IR (loss of aldehyde C=O stretch at ~1700 cm⁻¹) .

Q. How can computational tools (e.g., DFT calculations) optimize reaction conditions for synthesizing derivatives of this compound?

- Methodology : Use density functional theory (DFT) to model transition states and predict reaction kinetics. Software like Gaussian or ORCA can simulate solvent effects (e.g., ethanol vs. water) and identify optimal catalysts. Experimental validation via microreactor systems (flow chemistry) enhances reproducibility .

Q. What analytical challenges arise in characterizing hygroscopic or light-sensitive derivatives of this compound, and how can they be mitigated?

- Methodology : For hygroscopic samples, use anhydrous solvents (e.g., THF) and glovebox techniques during NMR or X-ray crystallography. Light-sensitive derivatives require amber glassware and rapid analysis (e.g., fast-scan IR). Data integrity is maintained via cloud-based chemical software (e.g., ChemAxon) for real-time tracking .

Q. How does the stability of this compound vary under extreme pH or thermal conditions?

- Methodology : Conduct accelerated stability studies:

- Thermal Stability : Heat samples to 40–60°C for 24–72 hours; monitor degradation via HPLC.

- pH Stability : Incubate in buffered solutions (pH 2–12) and quantify aldehyde loss using UV-Vis spectroscopy (λ = 280 nm) .

Q. How should researchers resolve contradictions in spectral data or reaction yields reported across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.